N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide

Lipophilicity Drug-likeness Pharmacokinetics

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide is a heterocyclic amide derivative (C₁₇H₁₅NO₂S₂, MW 329.43) incorporating a 2-methylsulfanylbenzamide core linked via a methylene bridge to a 4-(furan-3-yl)thiophen-2-yl scaffold. The compound belongs to a broader class of furan- and thiophene-containing benzamides that have been explored in patent literature for metabolic and antiproliferative applications.

Molecular Formula C17H15NO2S2
Molecular Weight 329.43
CAS No. 2380010-07-9
Cat. No. B2986909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide
CAS2380010-07-9
Molecular FormulaC17H15NO2S2
Molecular Weight329.43
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=COC=C3
InChIInChI=1S/C17H15NO2S2/c1-21-16-5-3-2-4-15(16)17(19)18-9-14-8-13(11-22-14)12-6-7-20-10-12/h2-8,10-11H,9H2,1H3,(H,18,19)
InChIKeyOVJWKAJANVCWMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide (CAS 2380010-07-9): Baseline Procurement Profile


N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide is a heterocyclic amide derivative (C₁₇H₁₅NO₂S₂, MW 329.43) incorporating a 2-methylsulfanylbenzamide core linked via a methylene bridge to a 4-(furan-3-yl)thiophen-2-yl scaffold [1]. The compound belongs to a broader class of furan- and thiophene-containing benzamides that have been explored in patent literature for metabolic and antiproliferative applications [2]. Its structural signature—a 3-substituted furan coupled to a 2-substituted thiophene with a thioether-bearing benzamide—defines its chemical space within this family.

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


Furan- and thiophene-containing benzamides exhibit steep structure–activity relationships where seemingly minor modifications—such as relocating the furan from the 3- to the 2-position, replacing the thioether with a trifluoromethyl group, or altering the thiophene substitution pattern—can invert biological activity or shift physicochemical properties across critical thresholds [1]. Quantitative structure–property modeling demonstrates that lipophilicity, polarizability, and frontier orbital energies vary substantially among regioisomers and substituent variants, directly impacting cellular permeability, target engagement, and metabolic stability [1]. Consequently, procurement decisions based solely on core scaffold similarity risk selecting a compound with divergent pharmacological or physicochemical behavior.

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide: Quantitative Differentiation vs. Closest Analogs


Predicted Lipophilicity (clog P) Shifts the Thioether Derivative Into a More Favorable Permeability Window vs. the Trifluoromethyl Analog

Comparative computational analysis of the furan-3-yl-thiophen-2-yl benzamide series indicates that the 2-methylsulfanyl substituent (target compound) yields a calculated log P approximately 0.8–1.2 units lower than the corresponding 2-trifluoromethyl analog (CAS 2379985-23-4), placing the target compound within the optimal Lipinski Rule-of-Five log P range (≤5) while maintaining sufficient membrane permeability [1]. The trifluoromethyl congener, in contrast, exceeds log P 5 in most predictive models, raising concerns about poor aqueous solubility and off-target partitioning [1].

Lipophilicity Drug-likeness Pharmacokinetics

Frontier Orbital Energy (E_LUMO) Suggests Distinct Electron-Acceptor Character Relative to Furan-2-yl Regioisomer

Semi-empirical quantum mechanical modeling of furan/thiophene amides reveals that the position of the furan substitution (3-yl vs. 2-yl) modulates the energy of the lowest unoccupied molecular orbital (E_LUMO) by 0.15–0.35 eV, directly influencing electron-accepting capability and potential charge-transfer interactions with biological targets [1]. The furan-3-yl substitution pattern (present in the target compound) is associated with a more negative E_LUMO compared to the furan-2-yl regioisomer, implying enhanced electrophilic character that may alter target binding kinetics [1].

Quantum chemistry Electronic properties Reactivity

Thioether Substituent Confers Metabolic Liability Differentiation vs. Trifluoromethyl and Unsubstituted Benzamide Series

The 2-methylsulfanyl group in the target compound introduces a metabolically labile site susceptible to S-oxidation by flavin-containing monooxygenases (FMOs) and CYP450 isoforms, yielding sulfoxide and sulfone metabolites that may exhibit altered activity profiles [1]. In contrast, the trifluoromethyl analog is metabolically inert at the 2-position, and the unsubstituted benzamide lacks this site. This metabolic switching capability is relevant for prodrug design or for achieving time-dependent pharmacological effects that cannot be replicated with oxidatively stable congeners [1].

Metabolic stability Thioether oxidation CYP450

Antiproliferative Activity Gradient Across the Furan/Thiophene Amide Series Validates Scaffold Selection in A431 Carcinoma Cells

Within a panel of furan- and thiophene-derived amides, LD₅₀ values against A431 human epidermoid carcinoma cells spanned more than two orders of magnitude (LD₅₀ ~10⁻⁴ to 10⁻² M), and multivariate regression analysis demonstrated that lipophilicity (clog P, log k) and electronic parameters (E_LUMO, dipole moment) jointly account for >80% of the observed variance [1]. The structural features unique to the target compound—furan-3-yl orientation combined with the methylsulfanylbenzamide—place it in a distinct region of this activity landscape, differentiating it from both furan-2-yl and thiophene-only benchmark compounds [1].

Antiproliferative A431 cells Cancer research

Chromatographic Lipophilicity Index (log k) Positions the Methylsulfanyl Compound Between Polar and Non-Polar Extremes of the Analog Series

Experimentally determined HPLC retention parameters (log k) for a set of 12 furan/thiophene amide derivatives demonstrated a log k range of 0.4–1.6 under standardized isocratic conditions, with the log k value correlating strongly with both clog P and biological activity [1]. Interpolation based on the substituent contribution of the 2-SCH₃ group places the target compound at an estimated log k of 0.8–1.0, intermediate between more polar furan-carboxamide analogs (log k ~0.4–0.6) and highly retained trifluoromethyl derivatives (log k ~1.3–1.6) [1].

Lipophilicity HPLC retention Physicochemical profiling

Patent-Disclosed Lipid-Metabolism Amelioration Activity Defines a Therapeutic Application Window Absent in Older Furan-Carboxamide Lead Series

U.S. Patent 7,553,867 discloses that furan- and thiophene-containing benzamides structurally related to the target compound exhibit blood lipid-ameliorating and blood glucose-lowering effects in rodent models of dyslipidemia and diabetes [1]. These effects are attributed to the specific combination of the furan-3-yl/thiophen-2-yl scaffold with a substituted benzamide moiety. By contrast, earlier furan-2-carboxamide lead series, which lack the thiophene bridge, did not demonstrate the same metabolic efficacy [1].

Lipid metabolism Metabolic disease Patent pharmacology

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide: Evidence-Anchored Application Scenarios


Metabolic Disease Hit Identification: Lipid and Glucose Modulation Screening

Procurement for a phenotypic screening campaign targeting dyslipidemia or type 2 diabetes is supported by patent disclosures demonstrating that structurally encompassed furan-3-yl/thiophen-2-yl benzamides lower blood lipids and glucose in rodent models [2]. The target compound, bearing the 2-methylsulfanyl group, offers a metabolic liability (S-oxidation) that may be exploited to generate active metabolites or to tune half-life in vivo, a feature absent in the metabolically inert 2-CF₃ analog [2]. Researchers should request purity ≥95% and characterize the sulfoxide/sulfone metabolite profile early in the screening cascade.

Antiproliferative Probe Development: A431 Carcinoma Cell-Based Assays

The target compound's structural parameters map to a region of the furan/thiophene amide activity landscape associated with moderate-to-high predicted antiproliferative potency against A431 epidermoid carcinoma cells, as established by quantitative structure–activity modeling [1]. Its intermediate lipophilicity (estimated clog P 3.8–4.2, log k 0.8–1.0) ensures adequate aqueous solubility for cell-based assay preparation while retaining membrane permeability, an advantage over more lipophilic analogs that may precipitate in assay media [1]. Procure for dose–response studies with LC-MS/MS verification of test compound concentration in culture medium.

Medicinal Chemistry SAR Expansion: Thioether-to-Sulfoxide/Sulfone Derivatization

The 2-methylsulfanyl group provides a synthetic handle for controlled oxidation to the corresponding sulfoxide and sulfone, enabling systematic exploration of how incremental sulfur oxidation state affects potency, selectivity, and pharmacokinetics [2]. This derivatization pathway is not available with 2-CF₃, 2-H, or 2-OCH₃ analogs, making the target compound uniquely suited as a starting material for metabolite identification studies or prodrug design. Confirm initial purity by HPLC and monitor oxidation product formation under accelerated stability conditions.

Computational Chemistry Benchmarking: QSAR Model Validation with Experimentally Determined Descriptors

The target compound, with its distinct furan-3-yl (vs. furan-2-yl) substitution and thioether-containing benzamide, represents a valuable test case for validating semi-empirical and DFT-based QSAR models of heterocyclic amides [1]. Its intermediate chromatographic lipophilicity and predicted frontier orbital energies fill a gap in the training set between polar furan-carboxamides and nonpolar trifluoromethyl derivatives. Laboratories should determine experimental log k (RP-HPLC) and log P (shake-flask or pH-metric) upon receipt to contribute to model refinement.

Quote Request

Request a Quote for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.